molecular formula C10H14O3S B8739691 Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate CAS No. 76865-50-4

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

Cat. No.: B8739691
CAS No.: 76865-50-4
M. Wt: 214.28 g/mol
InChI Key: IRSZDKUKIGUCOP-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

76865-50-4

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O3S/c1-13-10(12)9-6-5-8(14-9)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3

InChI Key

IRSZDKUKIGUCOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A synthetic scheme that is particularly useful for preparation of aldehydes of formula III where n is 3 or 4 and A is 2,5-thienylene or 2,5-furylene is illustrated by the method of synthesis of methyl 5-(4-oxobutyl)thiophene-2-carboxylate (XXII): ##STR36## an aldehyde of formula II where A is 2,5-thienylene, n is 3, and R8 is methyl. Here, the dianion prepared by the action of lithium diisopropylamide on 5-methylthiophene-2-carboxylic acid is alkylated with 3-(tetrahydro-2H-pyran-2-yloxy)propyl iodide. The product of alkylation is esterified with methyl iodide and potassium carbonate and the THP protecting group removed by acid-catalyzed hydrolysis to give methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate. Oxidation of the primary alcohol functional group with chromium trioxide affords the aldehyde intermediate XXII.
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aldehydes
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formula III
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2,5-thienylene
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methyl 5-(4-oxobutyl)thiophene-2-carboxylate
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aldehyde
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formula II
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2,5-thienylene
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Synthesis routes and methods II

Procedure details

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COC(=O)c1ccc(C#CCCO)s1
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Synthesis routes and methods III

Procedure details

To a Parr flask were added 2 (1.17 g, 5.6 mmol), 10% palladium on activated carbon (600 mg), and MeOH (100 mL). Hydrogenation was carried out at 55 psi of H2 for 4 h. The reaction mixture was filtered through Celite, washed with MeOH (100 mL) and concentrated under reduced pressure to give 1.14 g of 3 as yellow oil. 1H NMR (DMSO-d6): δ 1.41-1.48 (m, 2H), 1.61-1.68 (m, 2H), 2.81-2.85 (t, J=7.2 Hz, 2H), 3.37-3.42 (m, 2H), 3.77 (s, 3H), 4.40-4.43 (t, J=5.2 Hz, 1H), 6.94-6.95 (d, J=3.6 Hz, 1H), 7.63-7.64 (d, J=3.6 Hz, 1H).
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2
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1.17 g
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600 mg
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catalyst
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100 mL
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